Hamamelitannin

Overview

Description

Hamamelitannin is a type of hydrolyzable tannin, specifically a gallotannin, which is derived from the bark and leaves of the witch hazel plant (Hamamelis virginiana). This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Hamamelitannin, also known as 2’,5-Digalloylhamamelofuranose or Hamamelofuranose2,5-digallate, is a polyphenol extracted from the bark of Hamamelis virginiana . It primarily targets the bacterial quorum sensing (QS) system . In particular, it has been suggested to block QS through the TraP QS system . This system plays a crucial role in bacterial communication and biofilm formation, particularly in Staphylococcus aureus .

Mode of Action

This compound interacts with its targets by affecting cell wall synthesis and extracellular DNA release of Staphylococcus aureus . It specifically affects S. aureus biofilm susceptibility through the TraP receptor . By blocking the QS system, it disrupts bacterial communication, thereby increasing the susceptibility of S. aureus biofilms towards different classes of antibiotics .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway, a crucial process for bacterial cell wall formation . It also impacts the release of extracellular DNA, a major component of the biofilm matrix . Furthermore, it has been suggested that this compound may modulate the GLUT-4 signaling cascade, influencing glucose metabolism .

Pharmacokinetics

aureus biofilms towards different classes of antibiotics in vitro , suggesting it may have good bioavailability.

Result of Action

The primary result of this compound’s action is an increase in the antibiotic susceptibility of S. aureus biofilms . It achieves this by affecting cell wall synthesis and extracellular DNA release, disrupting the structure and function of the biofilms . This leads to a decrease in the biofilm’s resistance to antimicrobial agents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness in increasing antibiotic susceptibility was observed in S. . Moreover, it has been shown to increase the susceptibility of S. aureus to antibiotic treatment in in vivo Caenorhabditis elegans and mouse mammary gland infection models , indicating that its action can be influenced by the host environment.

Biochemical Analysis

Biochemical Properties

Hamamelitannin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the insulin receptor tyrosine kinase (IRTK) and phosphoinositide 3-kinase (PI3K), which are key components of the insulin signaling pathway . This compound enhances glucose uptake and glycogen storage by upregulating the expression of genes such as IRS-1, GLUT-4, and GSK-3β . These interactions suggest that this compound exhibits insulinomimetic effects, making it a potential candidate for managing diabetes and metabolic disorders .

Cellular Effects

This compound influences various cellular processes and functions. In L6 myotubes, this compound has been shown to increase glucose uptake and glycogen synthesis in a dose-dependent manner . This compound also affects cell signaling pathways by upregulating the expression of key genes involved in glucose metabolism . Additionally, this compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and reducing oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the insulin receptor, activating the downstream signaling cascade involving PI3K and Akt . This activation leads to the translocation of GLUT-4 to the plasma membrane, facilitating glucose uptake . Furthermore, this compound inhibits the activity of glycogen synthase kinase-3β (GSK-3β), promoting glycogen synthesis . These molecular interactions highlight the compound’s potential as an insulinomimetic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its bioactivity for extended periods . Long-term studies have shown that this compound continues to enhance glucose uptake and glycogen storage in cells without significant degradation . These findings suggest that this compound has a sustained impact on cellular function, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound enhance glucose uptake and glycogen storage without causing cytotoxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and inflammation . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as IRTK, PI3K, and GSK-3β, influencing the insulin signaling pathway . This compound enhances glucose uptake and glycogen synthesis, thereby regulating metabolic flux and maintaining glucose homeostasis . These interactions underscore the compound’s potential in managing metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cells, this compound accumulates in the cytoplasm and is distributed to various cellular compartments . These interactions ensure the effective localization and function of this compound within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in glucose metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity . These localization patterns are essential for the compound’s therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hamamelitannin can be synthesized through both chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using 3,4,5-tri-O-acetylgalloyl chloride, promoted by dibutyltin oxide (Bu2SnO). This reaction is followed by deprotection to yield this compound with a yield of 79% .

Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in tert-butyl methyl ether. This method primarily produces benzoylated furanoses, with tribenzoates reaching up to 52% . Enzymatic galloylation using vinyl gallate under the catalysis of Lipozyme TL IM in tert-butyl alcohol or tert-butyl methyl ether also provides this compound with high yields .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from the bark and leaves of the witch hazel plant. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hamamelitannin undergoes various chemical reactions, including:

Hydrolysis: The breakdown of the compound into its constituent gallic acid and sugar moieties.

Oxidation: The conversion of this compound into oxidized products, which can affect its biological activity.

Common Reagents and Conditions

Acylation: Reagents such as 3,4,5-tri-O-acetylgalloyl chloride and dibutyltin oxide are used under anhydrous conditions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze this compound into gallic acid and sugar.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound.

Major Products Formed

Acylation: Acylated derivatives of this compound.

Hydrolysis: Gallic acid and sugar moieties.

Oxidation: Oxidized tannin products with altered biological activities.

Scientific Research Applications

Hamamelitannin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the properties and reactions of tannins.

Medicine: Explored for its potential anti-carcinogenic, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the formulation of skincare products due to its antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Hamamelitannin is unique among tannins due to its specific structure and biological activities. Similar compounds include:

Ginnalin A: Another gallotannin with anti-carcinogenic potential, found in plants of the genus Acer.

Procyanidin B2: A type of condensed tannin with antioxidant properties, commonly found in grape seeds and cocoa.

Ellagitannins: A class of hydrolyzable tannins with similar antioxidant and anti-inflammatory properties but different structural features.

This compound stands out due to its dual galloyl moieties linked to a core monosaccharide, which contributes to its unique biological activities and potential therapeutic applications.

Biological Activity

Hamamelitannin, a significant polyphenolic compound derived from the bark of Hamamelis virginiana (witch hazel), has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, antibiofilm, and antimicrobial properties, supported by various studies and data.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical for mitigating oxidative stress in biological systems.

- DPPH Scavenging Activity : this compound demonstrated a strong ability to scavenge DPPH radicals, with an IC50 value of 15.16 ± 0.08 µg/mL, indicating its effectiveness compared to synthetic antioxidants like Trolox (4.33 ± 0.07 µg/mL) and BHT (8.72 ± 0.03 µg/mL) .

- ABTS Scavenging Activity : The compound also showed significant ABTS radical scavenging activity with an IC50 of 19.52 ± 0.05 µg/mL, positioning it favorably against other antioxidants .

- Enzyme Inhibition : this compound inhibits various metabolic enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values of 7.40 nM and 1.99 nM, respectively .

2. Anticancer Properties

Research indicates that this compound possesses selective cytotoxic effects against cancer cells, particularly colon cancer.

- Cell Viability Reduction : In studies using HT29 colon cancer cells, this compound reduced tumor viability and induced apoptosis and necrosis . The compound was more effective than other tannins tested.

- Mechanism of Action : The antiproliferative effects are attributed to polyphenol-mediated hydrogen peroxide formation, leading to cell cycle arrest in the S-phase . Importantly, this compound did not adversely affect normal colonocytes at concentrations that inhibited cancer cell growth .

Table 1: Anticancer Effects of this compound

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HT29 | Not specified | Induces apoptosis and necrosis | |

| HT29 | Not specified | S-phase cell cycle arrest |

3. Antibiofilm Activity

This compound has been shown to inhibit biofilm formation in various bacterial strains.

- Biofilm Inhibition : At a concentration of 50 mg/L, this compound reduced the metabolic activity of Staphylococcus aureus biofilms by 59.3% and Staphylococcus epidermidis by 36.3% . This suggests its potential as a coating agent for medical devices to prevent infections.

- Quorum Sensing Inhibition : The compound interferes with bacterial quorum sensing mechanisms, enhancing the effectiveness of antibiotics against biofilms formed by S. aureus .

Table 2: Biofilm Inhibition by this compound

| Bacterial Strain | Concentration (mg/L) | Metabolic Activity Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 59.3 |

| Staphylococcus epidermidis | 50 | 36.3 |

| Acinetobacter baumannii | 30 | 36.7 |

4. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against various pathogens.

- Antiviral Activity : Studies have indicated that extracts containing this compound can inhibit influenza A virus (IAV) and human papillomavirus (HPV), showcasing its potential as an antiviral agent .

- Mechanism of Action : The antimicrobial effects may be linked to the disruption of bacterial cell wall synthesis and interference with extracellular DNA release in biofilms .

Properties

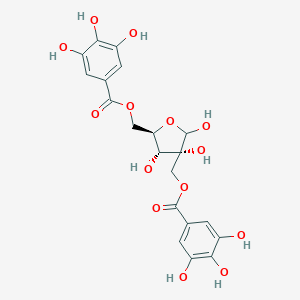

IUPAC Name |

[3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPAFOYQTIEEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-32-9 | |

| Record name | 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 147 °C | |

| Record name | Hamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hamamelitannin interact with bacterial cells?

A: While the exact mechanism is still under investigation, research suggests that this compound inhibits bacterial quorum sensing (QS). [] This communication system allows bacteria to coordinate gene expression based on population density, impacting virulence factors like biofilm formation and toxin production. [, , , , ]

Q2: What are the downstream effects of this compound's QS inhibition in Staphylococcus aureus?

A2: this compound has been shown to:

- Inhibit biofilm formation by S. aureus and S. epidermidis. [, , , , ]

- Reduce the production of Staphylococcal Enterotoxin A (SEA) by S. aureus. [, ]

- Increase the susceptibility of S. aureus biofilms to vancomycin, both in vitro and in vivo. [, , ]

Q3: Does this compound directly kill bacteria?

A: this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, but its potency varies depending on the bacterial species and strain. [, ]

Q4: What is the role of this compound in the anti-inflammatory activity of Hamamelis virginiana extracts?

A: this compound contributes to the anti-inflammatory effects of Hamamelis virginiana bark extract by inhibiting the release of inflammatory mediators like IL-6, IL-17C, TSLP, CCL26, and MMP-9 in human keratinocytes. [] It achieves this, at least partly, by impairing NF-κB-driven transcription. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C20H22O14 and its molecular weight is 482.39 g/mol. [, , ]

Q6: Are there different structural isomers of this compound?

A: Yes, this compound exists as a mixture of isomeric 5-galloylhamamelofuranoses, 2′-galloylhamamelofuranoses, and 2′-galloylhamamelopyranoses. [] This complex mixture arises from the equilibrium between different anomeric and positional isomers. []

Q7: How does formulation affect this compound's stability and delivery?

A: Cyclodextrin-based dressings loaded with this compound complexes have been investigated for controlled release and improved delivery to wound sites. []

Q8: Have any computational studies been conducted on this compound?

A: Yes, QSAR (Quantitative Structure-Activity Relationship) studies have been performed on this compound derivatives to explore their potential as penicillin-binding protein 4 (PBP4) inhibitors. [, ] These studies aim to identify structural features crucial for activity and guide the design of more potent analogues.

Q9: Have molecular docking studies been performed with this compound?

A: Molecular docking studies have been performed to investigate the interactions of this compound with various targets, including PBP4 [] and acetylcholinesterase (AChE). [] These studies provide insights into the potential binding modes and affinities of this compound with these targets.

Q10: How do structural modifications of this compound affect its activity?

A10: Research on this compound analogues suggests that:

- Modifications to the galloyl groups can significantly impact activity. [, , ]

- The number and position of galloyl substituents on the hamamelose core influence potency. []

- Increasing the molecular weight and lipophilicity can enhance antibiofilm activity. [, ]

Q11: What in vitro models have been used to study this compound's activity?

A11: Various in vitro models have been employed, including:

- Bacterial growth inhibition assays to assess antibacterial activity. [, , , ]

- Biofilm formation assays to evaluate antibiofilm efficacy. [, , , , , , ]

- Toxin production assays to determine the ability to suppress toxin production. [, , , ]

- Cell culture models to assess cytotoxicity and anti-inflammatory activity. [, , , ]

Q12: What in vivo models have been used to study this compound's activity?

A12: this compound and its analogues have been studied in vivo using:

- Invertebrate models like Galleria mellonella and Caenorhabditis elegans to evaluate efficacy in infection models. [, ]

- Murine models, such as a mouse mammary gland infection model and a mouse pulmonary infection model, to assess efficacy in vivo. [, ]

Q13: What is known about the toxicity and safety profile of this compound?

A13: While Hamamelis virginiana extracts are generally considered safe for topical use, the safety profile of isolated this compound requires further investigation.

Q14: Are there any concerns regarding the potential toxicity of this compound?

A14: As a polyphenol, this compound's potential for long-term toxicity and its effects on various organ systems require careful evaluation. Further research is needed to fully understand its safety profile.

Q15: How is this compound typically extracted and purified?

A: this compound is commonly extracted from plant material using solvents like acetone or methanol. [, , ] Purification is often achieved through chromatographic techniques such as HPLC. [, , ]

Q16: What analytical methods are used to characterize and quantify this compound?

A16: Various methods are employed, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.